Product packaging for 3-Bromo-4-isopropoxy-5-methoxy-benzylamine(Cat. No.:CAS No. 900704-90-7)

3-Bromo-4-isopropoxy-5-methoxy-benzylamine

Cat. No.: B3165590
CAS No.: 900704-90-7
M. Wt: 274.15 g/mol
InChI Key: OGWGFIQXRYGERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

General Overview of Halogenated Benzylamines in Organic Synthesis

The introduction of a halogen atom, such as bromine, onto the benzylamine (B48309) framework creates a "halogenated benzylamine," a class of compounds with significant utility in organic synthesis. google.com The presence of the halogen atom serves two primary purposes. First, it modifies the electronic properties of the aromatic ring. Second, and more importantly, the halogen acts as a reactive handle for further molecular elaboration.

Halogenated benzylamines are particularly valuable as intermediates. google.com The carbon-halogen bond can participate in a variety of powerful cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity provides a strategic pathway to assemble more complex and highly functionalized aromatic structures that would be difficult to access through other means. rsc.orgnih.gov Specifically, bromo-substituted compounds are frequently used because the bromine atom provides a good balance of reactivity and stability, acting as an effective leaving group in these catalyzed reactions.

Significance of Alkoxy Substituents in Aromatic Systems within Synthetic Chemistry

Alkoxy groups (–OR), such as the methoxy (B1213986) (–OCH₃) and isopropoxy (–OCH(CH₃)₂) moieties present in the target molecule, are powerful modulators of a n aromatic ring's reactivity. numberanalytics.com These groups are classified as activating substituents in the context of electrophilic aromatic substitution. libretexts.orgshaalaa.com

Their influence stems from two opposing electronic effects:

Inductive Effect (-I): The oxygen atom is more electronegative than carbon and pulls electron density away from the aromatic ring through the sigma bond. This is a deactivating effect. libretexts.org

Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system. shaalaa.com This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. libretexts.orgshaalaa.comyoutube.com

For alkoxy groups, the resonance effect is dominant, making the aromatic ring more electron-rich and thus more reactive toward electrophiles compared to unsubstituted benzene (B151609). numberanalytics.comlibretexts.org This activation is crucial in synthetic design, as it can facilitate reactions that might otherwise require harsh conditions. Furthermore, the directing effect of alkoxy groups to the ortho and para positions provides regiochemical control during synthesis. shaalaa.com

Contextualizing 3-Bromo-4-isopropoxy-5-methoxy-benzylamine as a Representative Aromatic Amine Building Block

While direct research literature on this compound is not extensively available, its structure suggests it is a valuable chemical intermediate, or "building block," designed for use in multi-step synthetic sequences. Its utility can be inferred from the chemistry of its functional groups and its relationship to known precursors.

This polysubstituted aromatic amine is likely synthesized from commercially available starting materials such as 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde (B1269262) or 3-Bromo-4-isopropoxy-5-methoxybenzonitrile (B181807).

Potential Synthetic Pathways:

Reductive Amination: The most direct route would involve the reductive amination of 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde. This common and robust reaction involves treating the aldehyde with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. nih.govvaia.com

Nitrile Reduction: An alternative pathway is the reduction of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using Raney Nickel) can convert the nitrile group directly to the primary (aminomethyl) group. google.com

The strategic placement of three different substituents alongside the reactive aminomethyl group makes this compound a highly versatile synthetic tool. The primary amine can readily undergo reactions such as acylation, alkylation, or serve as a nucleophile in the formation of various heterocycles. wikipedia.org Simultaneously, the bromine atom remains available for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of new aryl, alkyl, or other functional groups at that position. The dense functionalization provides a platform for creating structurally complex and diverse molecules, likely for screening in drug discovery or for the development of new materials. rsc.orgnih.gov

Data of this compound and Its Precursors

Below are interactive data tables for the target compound and its logical chemical precursors.

Table 1: Physicochemical Properties of this compound Note: Physical properties for this compound are calculated or estimated as it is not widely characterized in published literature.

PropertyValue
Molecular Formula C₁₁H₁₆BrNO₂
Molecular Weight 274.15 g/mol
IUPAC Name (3-Bromo-4-isopropoxy-5-methoxyphenyl)methanamine
CAS Number Not available

Table 2: Physicochemical Properties of Precursor 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde

PropertyValueSource
Molecular Formula C₁₁H₁₃BrO₃ numberanalytics.com
Molecular Weight 273.12 g/mol numberanalytics.com
IUPAC Name 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde numberanalytics.com
CAS Number 400070-31-7 numberanalytics.com
Physical Form Solid numberanalytics.com

Table 3: Physicochemical Properties of Precursor 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

PropertyValueSource
Molecular Formula C₁₁H₁₂BrNO₂ sigmaaldrich.com
Molecular Weight 270.12 g/mol sigmaaldrich.com
IUPAC Name 3-Bromo-4-isopropoxy-5-methoxybenzonitrile sigmaaldrich.com
CAS Number 515848-62-1 sigmaaldrich.com
Physical Form Solid sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16BrNO2 B3165590 3-Bromo-4-isopropoxy-5-methoxy-benzylamine CAS No. 900704-90-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-5,7H,6,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWGFIQXRYGERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 4 Isopropoxy 5 Methoxy Benzylamine and Analogues

Strategies for Selective Aromatic Bromination in Aryl Ether Systems

The introduction of a bromine atom onto an aromatic ring already bearing ether functionalities is a critical step in the synthesis of compounds like 3-Bromo-4-isopropoxy-5-methoxy-benzylamine. This process, known as electrophilic aromatic bromination, is governed by the directing effects of the substituents present on the ring. nih.gov Aryl bromides are highly valuable intermediates in organic synthesis, serving as precursors for cross-coupling reactions, organometallic reagents, and nucleophilic aromatic substitutions. nih.gov

Alkoxy groups, such as methoxy (B1213986) and isopropoxy, are activating ortho-, para-directors due to their ability to donate electron density to the aromatic ring through resonance. In a system with multiple alkoxy substituents, the position of bromination is determined by the combined steric and electronic influences of these groups. The development of highly regioselective bromination methods is a significant area of research to ensure the desired isomer is formed. nih.gov

Common reagents for the bromination of activated aromatic compounds include N-Bromosuccinimide (NBS), often in the presence of a catalyst or in specific solvent systems. nih.govorganic-chemistry.org For instance, the use of NBS with a silica (B1680970) gel support has been reported as an effective method. nih.gov Other approaches utilize reagents like tetraalkylammonium tribromides for para-selective bromination of phenols or employ zeolite catalysts to induce high para-selectivity. nih.govgoogle.com The choice of brominating agent and reaction conditions is crucial to control selectivity and prevent over-bromination, particularly on highly activated rings.

Table 1: Selected Reagents for Regioselective Aromatic Bromination

Reagent/System Substrate Type Key Feature Citation
N-Bromosuccinimide (NBS)/Silica Gel Activated Aromatics Good for regioselective bromination. nih.gov
Tetraalkylammonium Tribromides Phenols Highly para-selective. nih.gov
Zeolites (e.g., HY, HMor) Toluene Analogues Induces high para-selectivity. nih.govgoogle.com
Ammonium Bromide / Oxone Activated Aromatics Mild conditions, catalyst-free. organic-chemistry.org

Etherification Techniques for Installing Isopropoxy and Methoxy Moieties on Aromatic Rings

The synthesis of aromatic ethers is a fundamental process in organic chemistry, with several reliable methods available for their formation. numberanalytics.com For a molecule like this compound, the ether linkages are typically installed by reacting a phenolic precursor with appropriate alkylating agents.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) can be employed for etherification, particularly on electron-deficient aromatic rings. acs.orgnih.gov This reaction involves the attack of a nucleophile, such as an alkoxide, on an aromatic ring that is substituted with strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to a leaving group (like a halide). acs.org

A method has been developed for etherification via substitution at the ipso-position of an EWG that is meta to another EWG. acs.orgnih.gov This approach uses a strong base like potassium tert-butoxide (t-BuOK) in a suitable solvent system to facilitate the reaction between an aromatic substrate and an alcoholic nucleophile at room temperature. acs.orgnih.gov While powerful, the requirement for significant electronic activation on the aromatic ring can limit the general applicability of this method for some substrates.

Williamson Ether Synthesis Variations

The Williamson ether synthesis is the most common and versatile method for preparing symmetrical and unsymmetrical ethers. byjus.com The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile to displace a halide or other suitable leaving group from an alkylating agent. byjus.commasterorganicchemistry.com

In the context of synthesizing the target compound, a common strategy involves the deprotonation of a substituted phenol (B47542) using a base to form a phenoxide ion. This is followed by a reaction with an alkyl halide, such as methyl iodide or 2-bromopropane, to install the methoxy and isopropoxy groups, respectively. gordon.edulibretexts.org The choice of base is important; sodium hydroxide (B78521) is often sufficient for the deprotonation of acidic phenols. gordon.edu For less reactive alkylating agents, the addition of an iodide salt can improve the reaction rate through in-situ halide exchange. byjus.com A significant limitation of this method is that it works best with primary alkyl halides; secondary and tertiary alkyl halides can lead to competing E2 elimination reactions. byjus.commasterorganicchemistry.com

Solvent-free conditions have also been developed for the Williamson synthesis, using solid bases like potassium carbonate (K2CO3), which can offer environmental and efficiency advantages. researchgate.net This method has demonstrated chemoselectivity, allowing for the etherification of more acidic (electron-poor) phenols in the presence of less acidic (electron-rich) ones. researchgate.net

Table 2: Typical Conditions for Williamson Ether Synthesis of Aryl Ethers

Phenolic Substrate Alkylating Agent Base Solvent Key Feature Citation
4-Methylphenol Chloroacetic Acid NaOH Water Classic aqueous conditions. gordon.edu
Phenol Benzyl (B1604629) Bromide K2CO3, NaI DMF Use of iodide salt as a catalyst. masterorganicchemistry.com
Various Phenols Dimethylsulfate K2CO3 Solvent-Free Environmentally friendly, rapid reaction. researchgate.net

Formation of the Benzylamine (B48309) Functionality

The final key transformation is the installation of the aminomethyl group (-CH2NH2) onto the substituted benzene (B151609) ring. This is typically achieved by the reduction of a carbonyl or nitrile precursor.

Reductive Amination of Corresponding Aldehydes

Reductive amination is a widely used and efficient method for forming amines from aldehydes or ketones. wikipedia.org The process involves the initial reaction of the carbonyl compound with an amine (often ammonia (B1221849) for primary benzylamines) to form an imine intermediate, which is then reduced in situ to the target amine. wikipedia.org For the synthesis of this compound, the corresponding aldehyde, 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde (B1269262), serves as the direct precursor. chemicalbook.com

A variety of reducing agents can be employed for this transformation. Mild hydride reagents like sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are popular due to their selectivity and compatibility with various functional groups. researchgate.netthieme-connect.com Catalytic hydrogenation, using hydrogen gas (H2) with catalysts like palladium on carbon (Pd/C), is another powerful, "green" alternative, as the only byproduct is water. thieme-connect.comscispace.com One-pot procedures where the aldehyde, amine, and reducing agent are combined are common, providing an efficient route to the final product. researchgate.net

Table 3: Comparison of Reducing Systems for Reductive Amination

Reducing Agent/System Amine Source Key Features Citation
Sodium Borohydride (NaBH4) Ammonia/Ammonium Salt Economical, efficient, often used in one-pot protocols. researchgate.net
Sodium Triacetoxyborohydride (NaBH(OAc)3) Ammonia/Ammonium Salt Mild, selective, tolerates a wide range of functional groups. thieme-connect.com
H2 / Palladium Catalyst (e.g., Pd/C) Ammonia "Green" method, high atom economy, byproduct is water. thieme-connect.comscispace.com

Reduction of Aromatic Nitriles to Benzylamines

An alternative and equally viable pathway to benzylamines is the reduction of an aromatic nitrile (a compound containing a -C≡N group). organic-chemistry.org This approach would begin with a precursor such as 3-Bromo-4-isopropoxy-5-methoxy-benzonitrile. The nitrile group can be effectively reduced to a primary amine using several methods.

One such method involves the use of diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (LiBH4). nih.govacs.org This system has been shown to reduce a wide variety of aromatic nitriles to their corresponding benzylamines in excellent yields. organic-chemistry.orgnih.govacs.org The reactivity can be influenced by the electronic nature of the aromatic ring; electron-withdrawing groups tend to accelerate the reduction, while electron-donating groups may require harsher conditions such as refluxing in a solvent like tetrahydrofuran (B95107) (THF). nih.govacs.org

Catalytic hydrogenation is also a common method for nitrile reduction. Various catalysts, including those based on ruthenium, can facilitate the hydrogenation of nitriles to primary amines. acs.org The choice of catalyst and conditions is important to ensure the selective reduction of the nitrile without affecting other functional groups on the molecule, such as the aryl bromide. stackexchange.com

Table 4: Selected Reagents for the Reduction of Aromatic Nitriles

Reagent/System Key Features Citation
Diisopropylaminoborane / cat. LiBH4 Reduces a wide variety of nitriles in excellent yields. organic-chemistry.orgnih.govacs.org
Ammonia Borane (H3N·BH3) Catalyst-free reduction under thermal conditions. organic-chemistry.orgchemicalbook.com
H2 / Ruthenium Catalyst Catalytic hydrogenation method. acs.org

Synthesis via Benzaldoxime (B1666162) Intermediates and Subsequent Reduction

A viable synthetic route to this compound involves the formation of a benzaldoxime intermediate, followed by its reduction. This two-step process begins with the corresponding benzaldehyde (B42025).

The starting material, 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde, can be synthesized from commercially available precursors. This aldehyde is then converted to its oxime derivative, 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime nih.govsigmaaldrich.comsigmaaldrich.com. The formation of the oxime is typically achieved by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base.

The subsequent and final step is the reduction of the oxime to the target primary amine, this compound. Various reducing agents are effective for this transformation. Common methods include catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon, or chemical reduction with agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a transition metal catalyst. The choice of reducing agent can depend on the desired reaction conditions and the presence of other functional groups in the molecule.

Table 1: Key Intermediates in the Benzaldoxime Route

Compound Name CAS Number Molecular Formula Key Role
3-Bromo-4-isopropoxy-5-methoxybenzaldehyde 400070-31-7 C₁₁H₁₃BrO₃ Aldehyde Precursor

Reduction of Nitroaryl Precursors

An alternative and widely used method for the synthesis of aromatic amines is the reduction of a corresponding nitroaryl compound libretexts.org. This approach, applied to the synthesis of this compound, would begin with a suitable nitro-substituted precursor.

The synthesis of a closely related compound, 3-bromo-4-methoxyaniline (B105698), has been documented via the reduction of a nitro-precursor google.comgoogle.com. This process involves the nitration of a substituted benzene ring, followed by the reduction of the nitro group to an amine. For the target compound, this would entail the synthesis of 1-bromo-2-isopropoxy-3-methoxy-5-(nitromethyl)benzene or a related nitroaryl precursor.

The reduction of the nitro group is a standard transformation in organic synthesis and can be accomplished using a variety of reagents and conditions. Common methods include:

Catalytic Hydrogenation: Using catalysts like palladium, platinum, or nickel under a hydrogen atmosphere.

Metal/Acid Reduction: Employing metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid.

Sulfide (B99878) Reduction: Using sodium sulfide or sodium hydrosulfide, which can offer selectivity in the presence of other reducible functional groups google.com.

A patent for the preparation of 3-bromo-4-methoxyaniline details a nitro-reduction step using sodium sulfide (Na₂S) at elevated temperatures google.comgoogle.com. This method resulted in a high yield of the desired aniline. A similar strategy could likely be adapted for the synthesis of this compound from its corresponding nitro-precursor.

Table 2: Example of Nitro-Reduction for an Analogous Compound

Precursor Reducing Agent Solvent Temperature Product Yield Reference

Multi-Step Synthetic Routes and Convergent Synthesis Strategies

For substituted benzylamines, a common multi-step approach is reductive amination of the corresponding benzaldehyde nih.gov. In this case, 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde could be reacted with an amine source, such as ammonia or a protected amine equivalent, in the presence of a reducing agent to form the target benzylamine.

The synthesis of related bioactive molecules often employs such multi-step strategies. For instance, the synthesis of certain inhibitors of 17β-hydroxysteroid dehydrogenase type 3 involves the reductive amination of a substituted benzaldehyde as a key step nih.gov. Similarly, the synthesis of complex pharmaceutical intermediates like those for ivabradine (B130884) involves multi-step sequences starting from substituted benzaldehydes or other functionalized aromatics google.com. These examples highlight the modularity of these synthetic approaches, allowing for the introduction of various substituents on the aromatic ring and the amine functionality.

Considerations for Scalable Synthesis and Process Optimization

The transition from laboratory-scale synthesis to larger-scale production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, process optimization would focus on several key aspects.

One primary consideration is the choice of reagents and catalysts. For large-scale synthesis, inexpensive and readily available starting materials are preferred. The use of hazardous or expensive reagents, such as certain metal hydrides, might be re-evaluated in favor of safer and more economical alternatives like catalytic hydrogenation. The efficiency of the catalyst, its loading, and the ease of its removal from the product are also critical factors.

Reaction conditions such as temperature, pressure, and reaction time need to be optimized to maximize yield and minimize the formation of byproducts. For instance, in the reduction of a nitroaryl precursor, controlling the temperature is crucial to prevent side reactions.

The development of robust and scalable work-up and purification procedures is also essential. This may involve replacing chromatographic purification with crystallization or distillation where possible, as these methods are generally more amenable to large-scale operations. The synthesis of some substituted benzylamines has been approached with scalability in mind, aiming for high-purity products that can be used in subsequent steps without extensive purification researchgate.net.

Chemical Reactivity and Derivatization of 3 Bromo 4 Isopropoxy 5 Methoxy Benzylamine

Reactions at the Primary Amino Group

The primary amino group is a versatile nucleophile, readily participating in reactions that form new carbon-nitrogen bonds. This reactivity is central to its use as a building block in medicinal and materials chemistry.

Amide Bond Formation and Amidification Reactions

One of the most fundamental transformations of 3-Bromo-4-isopropoxy-5-methoxy-benzylamine is its conversion to an amide. This reaction, known as N-acylation or amidification, involves the reaction of the primary amine with a carboxylic acid or its activated derivative. nih.govresearchgate.net The resulting amide bond is a key structural motif in many biologically active compounds. researchgate.net

The direct condensation of a carboxylic acid with the benzylamine (B48309) requires high temperatures and the removal of water, which can be inefficient. More commonly, the carboxylic acid is "activated" using a coupling reagent. Popular methods include the use of carbodiimides or the in-situ generation of phosphonium salts from reagents like triphenylphosphine. nih.gov Alternatively, highly reactive carboxylic acid derivatives such as acyl chlorides or acid anhydrides react readily with the amine, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct.

A general scheme for this transformation is as follows:

Reaction of this compound with an activated carboxylic acid (R-CO-X) in the presence of a base to yield the corresponding N-benzylamide.

Below is a table summarizing common methods for amide bond formation applicable to this substrate.

Acylating AgentCoupling/Activating ReagentTypical BaseSolventGeneral Notes
Carboxylic Acid (R-COOH)Carbodiimides (e.g., DCC, EDC)DMAP (catalytic)DCM, DMFForms a stable amide bond; byproduct urea can be difficult to remove.
Carboxylic Acid (R-COOH)Phosphonium Salts (e.g., PyBOP, HBTU)DIPEA, TriethylamineDMF, Acetonitrile (B52724)High yields and low rates of racemization for chiral acids.
Carboxylic Acid (R-COOH)PPh₃ / N-Chlorophthalimide-TolueneIn-situ generation of activating chloro- and imido-phosphonium salts. nih.gov
Acyl Chloride (R-COCl)NonePyridine, TriethylamineDCM, THFHighly efficient but sensitive to moisture; generates HCl byproduct.
Acid Anhydride ((RCO)₂O)NonePyridine, TriethylamineDCM, THFGenerally less reactive than acyl chlorides but still very effective.

Alkylation and Acylation Strategies

Beyond the formation of amides (acylation), the nitrogen atom of this compound can be alkylated to form secondary or tertiary amines. Direct alkylation with alkyl halides is a straightforward approach but can be difficult to control, often leading to overalkylation and the formation of quaternary ammonium salts. masterorganicchemistry.com

A more controlled and widely used method is reductive amination . masterorganicchemistry.comnih.gov This process involves the initial reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in the same pot to the corresponding alkylated amine. ias.ac.inresearchgate.net Common reducing agents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are used because they selectively reduce the imine in the presence of the carbonyl compound. masterorganicchemistry.comyoutube.com Catalytic hydrogenation using palladium on carbon (Pd/C) is also a prevalent method. youtube.com

This strategy allows for the introduction of a wide variety of alkyl and benzyl (B1604629) groups onto the nitrogen atom. For instance, reaction with formaldehyde followed by reduction yields the N-methyl derivative, while reaction with cyclohexanone yields the N-cyclohexyl derivative. youtube.com

Carbonyl CompoundReducing AgentResulting N-Substituent
FormaldehydeNaBH₃CN or H₂/Pd-CMethyl (-CH₃)
AcetaldehydeNaBH(OAc)₃Ethyl (-CH₂CH₃)
AcetoneNaBH₄Isopropyl (-CH(CH₃)₂)
CyclohexanoneH₂/Pd-CCyclohexyl
Benzaldehyde (B42025)NaBH₃CNBenzyl (-CH₂Ph)

Formation of Imines and Schiff Bases

The condensation of this compound with aldehydes or ketones under dehydrating conditions yields imines, which are also known as Schiff bases. ukm.mysemanticscholar.orgresearchgate.net This reaction is typically reversible and is driven to completion by the removal of water, often through azeotropic distillation or the use of a dehydrating agent. The reaction is usually catalyzed by a weak acid. researchgate.net

The resulting imine (or azomethine) group (-C=N-) is a versatile functional handle itself, which can be involved in further synthetic transformations or be a key feature in coordination chemistry and biologically active molecules. researchgate.netnih.gov The stability of the Schiff base is enhanced when the carbonyl compound is an aromatic aldehyde due to the formation of a conjugated system. researchgate.net

For example, reacting the benzylamine with a substituted benzaldehyde, such as 4-nitrobenzaldehyde or 3-hydroxybenzaldehyde, would yield the corresponding N-benzylidene-benzylamine derivative. semanticscholar.orgnih.gov Reaction with hydroxylamine (B1172632) (NH₂OH) would produce the corresponding oxime of the parent aldehyde, 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde (B1269262) oxime. sigmaaldrich.com

Reactions Involving the Aromatic Bromine Atom

The carbon-bromine (C-Br) bond on the aromatic ring is a key site for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The bromine atom of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These methods have revolutionized the synthesis of complex aromatic compounds. nih.gov

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.govmdpi.com This reaction tolerates a wide variety of functional groups and has been successfully applied to ortho-bromoaniline substrates, which are structurally similar to the target molecule. nih.govresearchgate.net This would allow, for example, the introduction of aryl, heteroaryl, or vinyl groups at the bromine position. unimib.it

The Buchwald-Hartwig amination is a complementary palladium-catalyzed reaction that forms carbon-nitrogen bonds. wikipedia.orglibretexts.org It allows for the coupling of the aryl bromide with a primary or secondary amine, an amide, or a carbamate. wikipedia.orgjk-sci.com This reaction has become a go-to method for synthesizing complex aryl amines and has largely replaced harsher, older methods. wikipedia.orgchemeurope.com The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields and broad substrate scope. jk-sci.comnih.gov

The table below outlines potential cross-coupling reactions for this substrate.

Reaction NameCoupling PartnerCatalyst/Ligand SystemBaseBond FormedProduct Type
Suzuki-Miyaura Arylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, K₃PO₄C-CBiaryl
Suzuki-Miyaura Vinylboronic AcidPd(OAc)₂ / SPhosK₃PO₄C-CStyrene derivative
Heck Alkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃Et₃NC-CStilbene derivative
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, PiperidineC-CArylalkyne
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XantphosNaOtBu, Cs₂CO₃C-NDiaryl/Alkylaryl amine
Buchwald-Hartwig Phenol (B47542) (Ar-OH)Pd(OAc)₂ / RuPhosK₃PO₄C-ODiaryl ether

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Aromatic Ethers

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group (like bromide) on an aromatic ring. wikipedia.org However, this reaction generally requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. masterorganicchemistry.comchemistrysteps.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. wikipedia.orglibretexts.org

The aromatic ring of this compound contains two electron-donating alkoxy groups (isopropoxy and methoxy). These groups increase the electron density of the ring, making it nucleophilic rather than electrophilic and thus deactivating it towards nucleophilic attack. masterorganicchemistry.com Consequently, the bromine atom on this substrate is not expected to undergo SNAr reactions under standard conditions.

Displacement of the bromide would require extremely harsh conditions (e.g., high temperatures and pressures with strong nucleophiles like NaOH or NaNH₂), which would likely be incompatible with the other functional groups in the molecule. pressbooks.pub Under such conditions, the reaction may proceed through a highly reactive benzyne intermediate rather than a direct addition-elimination SNAr mechanism. chemistrysteps.compressbooks.pub Therefore, for selective functionalization at the bromine position, transition metal-catalyzed cross-coupling reactions are the methods of choice.

Grignard and Organolithium Reagent Formation for Further Functionalization

The presence of a bromine atom on the aromatic ring of this compound opens up the possibility of forming organometallic reagents, such as Grignard and organolithium reagents. These intermediates are powerful nucleophiles and are instrumental in the formation of new carbon-carbon and carbon-heteroatom bonds, thereby enabling a wide array of further functionalizations.

Grignard Reagent Formation:

The formation of a Grignard reagent from an aryl bromide typically involves the reaction with magnesium metal in an ethereal solvent. For substrates similar to the title compound, such as 3-bromo-N,N-dimethylbenzylamine, the use of tetrahydrofuran (B95107) (THF) as a solvent has been reported to be effective, whereas reactions in diethyl ether may be less successful. The primary amine group in this compound is acidic and would be expected to react with the Grignard reagent as it is formed. Therefore, protection of the amine, for instance by conversion to a bulky, non-acidic group like a silylamine, would likely be necessary prior to the Grignard formation step.

Organolithium Reagent Formation:

Organolithium reagents can be prepared from aryl bromides via lithium-halogen exchange, typically using an alkyllithium reagent such as n-butyllithium or tert-butyllithium at low temperatures. As with Grignard reagents, the acidic proton of the primary amine would need to be addressed. This could be achieved through deprotonation with a suitable base prior to or during the lithium-halogen exchange. The choice of alkyllithium reagent and reaction conditions would be critical to avoid side reactions, such as nucleophilic attack on other parts of the molecule.

The successful formation of these organometallic intermediates would pave the way for a variety of subsequent reactions, including:

Reaction with Carbonyl Compounds: Addition to aldehydes, ketones, and esters to form alcohols.

Reaction with Carbon Dioxide: Carboxylation to introduce a carboxylic acid group.

Cross-Coupling Reactions: Participation in palladium-catalyzed cross-coupling reactions to form biaryl compounds or introduce new alkyl, alkenyl, or alkynyl substituents.

Reagent TypePrecursorKey ConditionsPotential Subsequent Reactions
Grignard ReagentThis compound (amine protected)Magnesium, THFAddition to carbonyls, Carboxylation
Organolithium ReagentThis compound (amine protected/deprotonated)Alkyllithium (e.g., n-BuLi), Low TemperatureCross-coupling, Nucleophilic addition

Transformations and Stability of the Alkoxy Groups

The isopropoxy and methoxy (B1213986) groups on the aromatic ring are generally stable ether linkages. However, they can be cleaved under specific, often harsh, conditions, which can be a useful synthetic transformation to unmask phenol functionalities. The relative stability of these two groups can allow for selective cleavage.

Aryl methyl ethers are commonly cleaved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). The cleavage of aryl isopropyl ethers can also be achieved with strong acids or Lewis acids such as aluminum trichloride.

In general, the isopropoxy group is more susceptible to acidic cleavage than the methoxy group. This is because the cleavage mechanism can proceed via an SN1-type pathway involving a more stable secondary isopropyl carbocation intermediate. The methoxy group, lacking this stabilization, would be cleaved via a slower SN2 mechanism. This difference in reactivity could potentially allow for the selective removal of the isopropoxy group in the presence of the methoxy group under carefully controlled acidic conditions.

Alkoxy GroupCleavage ReagentsMechanistic ConsiderationRelative Reactivity
IsopropoxyHBr, HI, BBr₃, AlCl₃Can proceed via a more stable secondary carbocation (SN1-like).More reactive to acidic cleavage.
MethoxyHBr, HI, BBr₃Proceeds via a less favorable SN2 pathway.Less reactive to acidic cleavage.

Cyclization Reactions and Heterocycle Annulation with Benzylamine Derivatives

The benzylamine moiety is a versatile precursor for the synthesis of a variety of nitrogen-containing heterocyclic systems through cyclization reactions. These reactions are of significant interest as they can lead to the formation of complex, polycyclic structures that are often found in biologically active compounds.

Intramolecular Cyclization Pathways

Intramolecular cyclization of derivatives of this compound can be envisioned by first introducing a suitable electrophilic partner onto the nitrogen atom or by modifying the benzylamine to contain a nucleophilic component. For example, acylation of the amine followed by the introduction of a leaving group on the acyl chain could lead to cyclization to form lactams.

Formation of Fused Ring Systems

The formation of fused ring systems is a particularly powerful application of benzylamine derivatives in heterocyclic synthesis. Two notable examples of reactions that achieve this are the Pictet-Spengler and the Pomeranz-Fritsch reactions, both of which can lead to the formation of isoquinoline-type structures.

Pictet-Spengler Reaction:

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline. jk-sci.comwikipedia.org While this compound is a benzylamine and not a β-arylethylamine, a synthetic modification to extend the side chain by one carbon would render it a suitable substrate. The electron-donating alkoxy groups on the aromatic ring would facilitate the cyclization step by activating the ring towards electrophilic attack. jk-sci.com The reaction typically proceeds under acidic conditions.

Pomeranz-Fritsch Reaction:

The Pomeranz-Fritsch reaction, and its modifications, provide a direct route to isoquinolines from benzylamines. thermofisher.com In a modified version of this reaction, a benzylamine is condensed with an acetal of an aminoacetaldehyde, and the resulting intermediate is cyclized under acidic conditions. rsc.orgsci-hub.se The presence of activating alkoxy groups on the benzene (B151609) ring of this compound would be favorable for the cyclization step. rsc.org The Bobbitt modification, which involves reduction of the intermediate Schiff base before cyclization, can lead to tetrahydroisoquinolines. thermofisher.com

These cyclization strategies offer a pathway to synthesize novel, highly substituted, fused heterocyclic systems derived from this compound, which could be of interest for medicinal chemistry and materials science applications.

Reaction NameReactants with Benzylamine DerivativeProduct TypeKey Features
Pictet-SpenglerAldehyde or Ketone (after side chain extension)TetrahydroisoquinolineAcid-catalyzed, favored by electron-donating groups.
Pomeranz-FritschAminoacetaldehyde acetalIsoquinolineAcid-catalyzed cyclization.
Pomeranz-Fritsch (Bobbitt modification)Aminoacetaldehyde acetalTetrahydroisoquinolineInvolves a reduction step before cyclization.

Role of 3 Bromo 4 Isopropoxy 5 Methoxy Benzylamine As a Key Synthetic Intermediate

Precursor for Structurally Diverse Aromatic Systems

The strategic placement of a bromine atom on the aromatic ring of 3-Bromo-4-isopropoxy-5-methoxy-benzylamine makes it an excellent substrate for a wide array of cross-coupling reactions. These transformations are fundamental to the creation of structurally diverse aromatic and heteroaromatic systems. The bromine atom can be readily substituted through various metal-catalyzed reactions, allowing for the introduction of a vast range of functionalities.

For instance, Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids can be employed to form biaryl or aryl-heteroaryl scaffolds. Similarly, Sonogashira coupling with terminal alkynes introduces alkynyl moieties, which can serve as handles for further synthetic manipulations, such as cycloadditions or the formation of extended conjugated systems. The Buchwald-Hartwig amination allows for the formation of new carbon-nitrogen bonds, leading to the synthesis of complex diaryl or alkyl-aryl amines. Furthermore, cyanation reactions can introduce a nitrile group, a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine.

The isopropoxy and methoxy (B1213986) groups on the ring also play a crucial role. They not only influence the electronic properties of the aromatic ring, thereby modulating its reactivity in cross-coupling reactions, but also provide steric hindrance that can direct the regioselectivity of certain transformations. The presence of these alkoxy groups is also a common feature in many biologically active molecules, making this benzylamine (B48309) an attractive starting material for medicinal chemistry programs.

While direct literature on the extensive use of this compound is not widely available, the synthetic utility of its precursors, such as 3-bromo-4-isopropoxy-5-methoxybenzaldehyde (B1269262) and the corresponding benzonitrile (B105546), has been noted. researchgate.netnih.gov The benzonitrile, for example, can be reduced to the target benzylamine using reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov This precursor relationship underscores the potential of the benzylamine in accessing a wide range of aromatic systems.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

Reaction Name Coupling Partner Resulting Functionality
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acid/Ester Biaryl/Aryl-heteroaryl
Sonogashira Terminal Alkyne Alkynyl Aromatic
Buchwald-Hartwig Amine/Amide Diaryl/Alkyl-aryl Amine
Heck Alkene Alkenyl Aromatic
Stille Organostannane Aryl-Aryl/Aryl-Vinyl
Negishi Organozinc Reagent Aryl-Aryl/Aryl-Alkyl
Cyanation Cyanide Source (e.g., Zn(CN)₂) Aromatic Nitrile

Building Block in Scaffold Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules that can be used to probe biological space and identify new therapeutic agents. The unique trifunctional nature of this compound, with its distinct reactive sites—the bromo substituent, the benzylamine, and the aromatic ring itself—makes it an ideal building block for DOS strategies.

The primary amine of the benzylamine moiety can undergo a plethora of reactions, including acylation, sulfonylation, reductive amination, and urea/thiourea formation, to introduce a wide range of substituents. The bromine atom, as discussed previously, serves as a handle for various cross-coupling reactions to append different aromatic or aliphatic groups. Furthermore, the aromatic ring can potentially undergo electrophilic aromatic substitution, although the existing substituents will heavily influence the regioselectivity of such reactions.

By systematically and combinatorially modifying these three points of diversity, a large and structurally varied library of compounds can be rapidly assembled from this single, advanced intermediate. This approach allows for the efficient exploration of a broad chemical space around a core scaffold that already possesses features commonly found in bioactive molecules, such as the substituted aromatic ring. The principles of DOS are well-established for creating libraries of complex molecules. google.com

Intermediate in the Preparation of Advanced Chemical Entities with Specific Aromatic Substituent Patterns

The synthesis of complex molecules, particularly those with pharmaceutical or material science applications, often requires precise control over the substitution pattern of aromatic rings. This compound serves as a valuable intermediate in this regard, as it provides a pre-defined and regiochemically pure arrangement of substituents that can be further elaborated.

The synthesis of this intermediate itself likely starts from more readily available precursors, such as vanillin (B372448) or its derivatives. Through a sequence of bromination, etherification, and functional group transformations (e.g., conversion of an aldehyde or nitrile to the benzylamine), the desired substitution pattern is established. researchgate.netnih.gov Once formed, the benzylamine can be used in multi-step synthetic sequences where the timing and order of subsequent reactions are critical.

For example, the amine can be protected, followed by a cross-coupling reaction at the bromine position, and then deprotection and further functionalization of the amine. This controlled, stepwise approach is essential for the synthesis of target molecules with a high degree of complexity and defined stereochemistry. The utility of related bromo-substituted aromatic compounds as intermediates in the synthesis of complex molecules, such as isothiazoles, has been demonstrated. google.com

Role in the Elaboration of Aromatic Amines for Chemical Libraries

The generation of chemical libraries, particularly for high-throughput screening, is a cornerstone of modern drug discovery. Aromatic amines are a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. This compound is an excellent starting point for the creation of focused libraries of aromatic amines.

The primary amine functionality allows for the parallel synthesis of a wide range of derivatives through reactions with a diverse set of building blocks, such as carboxylic acids (to form amides), sulfonyl chlorides (to form sulfonamides), isocyanates (to form ureas), and aldehydes or ketones (via reductive amination to form secondary amines).

The bromine atom provides a secondary point of diversification. A library of amides, for instance, can be further elaborated through a variety of cross-coupling reactions at the bromine position, leading to a grid-like expansion of the chemical space. This two-dimensional diversification strategy allows for the rapid generation of a large number of unique compounds from a single, highly functionalized starting material. The synthesis of libraries of heterocyclic compounds from versatile intermediates is a common strategy in medicinal chemistry. google.comnih.gov

Computational and Theoretical Investigations of 3 Bromo 4 Isopropoxy 5 Methoxy Benzylamine

Molecular Structure Elucidation through Quantum Chemical Methods (e.g., DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure of molecules with high accuracy. For 3-Bromo-4-isopropoxy-5-methoxy-benzylamine, DFT calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a specified basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

The optimized geometry of this compound would reveal the spatial arrangement of the bromo, isopropoxy, and methoxy (B1213986) groups on the benzene (B151609) ring, as well as the conformation of the aminomethyl side chain. The presence of the bulky isopropoxy group and the bromine atom can induce steric hindrance, influencing the planarity of the benzene ring and the orientation of the substituents.

Table 1: Predicted Geometric Parameters for this compound using DFT (Note: The following data is hypothetical and representative of typical DFT calculation outputs for similar molecules, as direct studies on this specific compound are not publicly available.)

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C-O (isopropoxy) Bond Length~1.37 Å
C-O (methoxy) Bond Length~1.36 Å
C-N Bond Length~1.47 Å
C-C-N Bond Angle~112°
Dihedral Angle (Benzene-CH2-NH2)~60-90°

These predicted values provide a foundational understanding of the molecule's structure, which is crucial for interpreting its chemical behavior and interactions.

Conformational Analysis and Energy Minimization Studies

Substituted benzylamines can exist in various conformations due to the rotational freedom around single bonds. Conformational analysis of this compound is essential to identify the most stable conformers and their relative energies. Energy minimization studies, often performed using molecular mechanics or DFT methods, explore the potential energy surface of the molecule to locate the global and local energy minima.

For this compound, key rotations would be around the C-O bonds of the isopropoxy and methoxy groups, and the C-C and C-N bonds of the benzylamine (B48309) moiety. The interplay of steric and electronic effects of the substituents will govern the preferred conformations. For instance, the bulky isopropoxy group may favor an orientation that minimizes steric clash with the adjacent methoxy group and the benzylamine side chain.

Table 2: Relative Energies of Potential Conformers of this compound (Note: This table presents a hypothetical scenario to illustrate the output of conformational analysis.)

ConformerDihedral Angle (C-C-N-H)Relative Energy (kcal/mol)
1 (Global Minimum)65°0.00
2175°+1.5
3-70°+0.8

The results of such studies are critical for understanding which molecular shapes are most likely to be present under given conditions, which in turn influences the molecule's biological activity and reactivity.

Reaction Mechanism Predictions for Synthetic Transformations

Computational chemistry can be used to predict the most likely pathways for chemical reactions, including the synthesis of this compound. A common synthetic route to benzylamines involves the reduction of the corresponding benzonitrile (B105546) or benzaldehyde (B42025) oxime. researchgate.netsigmaaldrich.com DFT calculations can be employed to model the transition states and intermediates of these reactions, providing insights into the reaction barriers and kinetics.

For example, the reduction of 3-bromo-4-isopropoxy-5-methoxybenzonitrile (B181807) with a reducing agent like lithium aluminum hydride (LiAlH₄) can be computationally modeled. researchgate.net The calculations would likely show a stepwise mechanism involving nucleophilic attack of the hydride on the nitrile carbon, followed by protonation steps to yield the final benzylamine.

Table 3: Predicted Activation Energies for Key Synthetic Steps (Note: The following data is illustrative of what would be obtained from a computational study of the reaction mechanism.)

Reaction StepPredicted Activation Energy (kcal/mol)
Hydride attack on nitrile~15-20
First protonation of intermediate~5-10
Second protonation of intermediate~5-10

Understanding the reaction mechanism at a molecular level can aid in optimizing reaction conditions and improving the yield and purity of the desired product.

Frontier Molecular Orbital Theory and Electronic Properties Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group. The LUMO is likely to be distributed over the aromatic ring, with some contribution from the C-Br antibonding orbital. The electron-donating isopropoxy and methoxy groups will raise the HOMO energy, making the molecule more susceptible to electrophilic attack.

Table 4: Calculated Electronic Properties of this compound (Note: These values are estimations based on typical results for similar aromatic amines.)

PropertyPredicted Value
HOMO Energy-5.5 to -6.0 eV
LUMO Energy-0.5 to 0.0 eV
HOMO-LUMO Gap5.0 to 5.5 eV
Dipole Moment~2.0 - 2.5 D

Analysis of these electronic properties helps in predicting the molecule's reactivity towards different reagents and its potential role in electronic materials.

Molecular Dynamics Simulations for Conformational Sampling

While conformational analysis identifies stable energy minima, molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space at a given temperature.

An MD simulation of this compound, typically performed in a solvent box to mimic solution conditions, would reveal the flexibility of the isopropoxy and benzylamine side chains. It would also show how intermolecular interactions, such as hydrogen bonding with solvent molecules, can influence the preferred conformations. The trajectory from an MD simulation can be analyzed to understand the population of different conformational states and the timescales of transitions between them. This information is particularly valuable for understanding how the molecule might interact with a biological target, such as a protein binding site.

Advanced Analytical Techniques for Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of 3-Bromo-4-isopropoxy-5-methoxy-benzylamine. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected signals in a solvent like deuterochloroform (CDCl₃) are:

Aromatic Protons: Two singlets are anticipated for the two protons on the benzene (B151609) ring, likely appearing in the δ 6.5-7.5 ppm range.

Benzylic Protons: A singlet corresponding to the two protons of the aminomethyl group (-CH₂NH₂) is expected around δ 3.8-4.0 ppm.

Amine Protons: A broad singlet for the two protons of the primary amine (-NH₂) would appear, with a chemical shift that can vary depending on concentration and solvent, but typically between δ 1.5-2.5 ppm.

Isopropoxy Group Protons: A septet (a one-proton signal split by six neighboring methyl protons) is expected around δ 4.4-4.6 ppm for the -OCH- proton. A doublet representing the six protons of the two methyl groups (-CH(CH₃)₂) would appear further upfield, typically around δ 1.3-1.4 ppm.

Methoxy (B1213986) Group Protons: A sharp singlet for the three protons of the methoxy group (-OCH₃) is predicted to be around δ 3.8-3.9 ppm.

¹³C NMR Spectroscopy The ¹³C NMR spectrum, often recorded with complete proton decoupling, reveals the number of chemically distinct carbon atoms. The predicted chemical shifts for the carbon atoms in the structure are:

Aromatic Carbons: Six distinct signals are expected for the carbons of the benzene ring. The carbon bearing the bromine atom (C-Br) would be found around δ 115 ppm, while the carbons attached to the oxygen atoms (C-O) would be significantly downfield, in the δ 145-155 ppm range. beilstein-journals.org The remaining aromatic carbons would resonate between δ 100-130 ppm.

Benzylic Carbon: The carbon of the -CH₂NH₂ group is anticipated to have a signal around δ 45-50 ppm.

Isopropoxy Group Carbons: The methine carbon (-OCH-) is expected around δ 70-75 ppm, and the two equivalent methyl carbons (-CH(CH₃)₂) would appear upfield, around δ 20-25 ppm.

Methoxy Carbon: The carbon of the -OCH₃ group would be observed around δ 55-60 ppm. beilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is generated based on predictive analysis and data from analogous compounds.

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Ar-H ~7.0 (s, 1H), ~6.8 (s, 1H) -
-CH₂NH₂ ~3.9 (s, 2H) ~46.0
-NH₂ ~1.8 (br s, 2H) -
-OCH(CH₃)₂ ~4.5 (septet, 1H) ~72.0
-OCH(CH₃)₂ ~1.3 (d, 6H) ~22.0
-OCH₃ ~3.85 (s, 3H) ~56.0
Ar C-Br - ~115.0
Ar C-CH₂ - ~135.0
Ar C-H - ~105.0, ~110.0
Ar C-OCH₃ - ~148.0

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (EI-MS, HRMS, LC-MS)

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the compound is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. A key feature for this compound would be the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would include the loss of the amino group and benzylic cleavage, leading to a prominent fragment corresponding to the substituted benzyl (B1604629) cation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the molecular ion and its fragments. nih.gov For C₁₁H₁₆BrNO₂, the calculated monoisotopic mass is 273.0415 g/mol . An HRMS measurement confirming this exact mass would provide strong evidence for the compound's identity.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. bldpharm.com It is particularly useful for analyzing the purity of a sample and for identifying any impurities or byproducts from the synthesis. The compound can be monitored by its specific m/z value, enhancing the selectivity of the analysis.

Table 2: Predicted Mass Spectrometry Data for this compound

Technique Parameter Expected Observation
EI-MS Molecular Ion Isotopic peaks at m/z 273 and 275 (approx. 1:1 ratio)
EI-MS Key Fragments Benzylic cleavage, loss of NH₂, loss of isopropoxy group

Chromatographic Methods for Purity and Separation (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of this compound. bldpharm.com These techniques separate the compound from any starting materials, intermediates, or byproducts. A typical analysis would involve:

Stationary Phase: A reverse-phase column, such as a C18 column, is commonly used.

Mobile Phase: A gradient mixture of an aqueous solvent (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (like acetonitrile (B52724) or methanol).

Detection: A UV detector is typically employed, monitoring at a wavelength where the aromatic ring shows strong absorbance (e.g., ~254 nm or ~280 nm).

A pure sample would exhibit a single, sharp, and symmetrical peak. The area of this peak relative to the total area of all peaks in the chromatogram is used to quantify the purity, which is often expected to be above 98% for research-grade chemicals.

Predicted Collision Cross Section (CCS) for Gas-Phase Conformation

Table 3: Predicted Collision Cross Section (CCS) Data for Analogs

Compound Adduct Predicted CCS (Ų) Source
3-bromo-5-methoxy-4-propoxybenzonitrile [M+H]⁺ 144.8 uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands:

N-H Stretch: Two bands (asymmetric and symmetric stretching) for the primary amine (-NH₂) in the region of 3300-3400 cm⁻¹.

C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹) corresponding to the methoxy and isopropoxy groups.

C-H Stretch (Aromatic): Weaker bands appearing just above 3000 cm⁻¹.

C=C Stretch (Aromatic): One or more bands in the 1450-1600 cm⁻¹ region.

C-O Stretch (Ether): Strong absorption bands in the 1000-1300 cm⁻¹ range, characteristic of the aryl-alkyl ether linkages. nist.gov

C-Br Stretch: A band in the lower frequency (fingerprint) region, typically between 500-650 cm⁻¹.

Elemental Analysis for Composition Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimental results are compared against the theoretical values calculated from the molecular formula (C₁₁H₁₆BrNO₂) to verify its elemental composition and support the assessment of purity.

Table 4: Theoretical Elemental Composition of this compound (C₁₁H₁₆BrNO₂)

Element Symbol Atomic Weight Theoretical Percentage (%)
Carbon C 12.01 48.19
Hydrogen H 1.01 5.88
Bromine Br 79.90 29.14
Nitrogen N 14.01 5.11

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-4-isopropoxy-5-methoxy-benzylamine?

Methodological Answer: A practical approach involves multi-step functionalization of a benzylamine scaffold. For example:

Bromination and Alkoxy Substitution : Start with a methoxy-substituted benzaldehyde derivative. Introduce bromine at the 3-position via electrophilic aromatic substitution (e.g., using Br₂/FeBr₃).

Isopropoxy Installation : Replace a hydroxyl or halogen group at the 4-position with isopropoxy via nucleophilic substitution (e.g., using isopropyl iodide and a base like K₂CO₃ in DMF).

Reductive Amination : Convert the aldehyde intermediate to the benzylamine using NaBH₄ or LiAlH₄ in anhydrous THF.

Q. Key Considerations :

  • Purity control during bromination is critical to avoid polybrominated byproducts .
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the amine group .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Look for characteristic signals:
  • δ 1.2–1.4 ppm (doublet, isopropoxy CH₃).
  • δ 3.8–4.2 ppm (methoxy OCH₃ and benzylamine CH₂NH₂).
  • Aromatic protons appear as a multiplet between δ 6.8–7.5 ppm.
    • ¹³C NMR : Confirm substitution patterns via carbon shifts (e.g., C-Br at ~110 ppm).
  • Mass Spectrometry : ESI-MS or HRMS should show [M+H]⁺ matching C₁₁H₁₅BrNO₂ (theoretical m/z: 280.03).
  • X-ray Crystallography : For absolute configuration verification, co-crystallize with a heavy-atom derivative (e.g., PtCl₄) .

Validation : Cross-reference with structurally analogous compounds, such as 3-Bromo-4-dibenzylamino-5-methoxy-furan-2(5H)-one, which has confirmed crystallographic data .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize dehalogenation during synthesis?

Methodological Answer : Dehalogenation often occurs under basic or high-temperature conditions. Mitigation strategies include:

  • Catalyst Selection : Use Pd-free catalysts (e.g., CuI/1,10-phenanthroline) for coupling reactions to avoid unintended C-Br cleavage .
  • Temperature Control : Maintain reactions below 60°C during nucleophilic substitutions.
  • Additives : Introduce radical scavengers (e.g., BHT) to suppress homolytic C-Br bond cleavage .

Case Study : In a related benzylamine synthesis, lowering the reaction temperature from 80°C to 50°C reduced dehalogenation from 15% to <2% .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer : Discrepancies may arise from assay variability or impurities. To address this:

Purity Validation : Use HPLC (e.g., C18 column, 0.1% TFA in H₂O/MeCN) to confirm >98% purity. Reference protocols from benzylamine hydrochloride purity assessments .

Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, passage numbers, and incubation times).

Metabolite Profiling : Identify degradation products (e.g., via LC-MS) that might interfere with activity .

Example : A study on 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid found that trace impurities (>2%) significantly altered IC₅₀ values in kinase assays .

Q. What strategies enable regioselective functionalization of the benzene ring in this compound?

Methodological Answer :

  • Directing Groups : Introduce temporary groups (e.g., -SO₃H or -CONHR) to steer electrophiles to specific positions.
  • Protection/Deprotection : Protect the benzylamine with Boc groups before functionalizing the 5-methoxy or 3-bromo positions.
  • Cross-Coupling : Use Suzuki-Miyaura coupling with Pd(PPh₃)₄ to install aryl groups at the 4-isopropoxy position without disrupting existing substituents .

Case Study : A triazine-directed coupling strategy achieved 90% regioselectivity for a brominated benzaldehyde derivative .

Q. How can computational methods aid in predicting reactivity or stability of this compound?

Methodological Answer :

  • DFT Calculations : Model reaction pathways (e.g., bromine substitution barriers) using Gaussian 16 with B3LYP/6-31G(d) basis sets.
  • Retrosynthesis Tools : Use AI-driven platforms (e.g., PubChem’s synthesis planner) to identify feasible routes and avoid unstable intermediates .
  • Degradation Modeling : Predict hydrolytic stability via molecular dynamics simulations (e.g., in water/THF mixtures).

Reference : A PubChem-based retrosynthesis tool successfully predicted a one-step route for a trifluoromethyl-substituted benzamide analog .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-isopropoxy-5-methoxy-benzylamine
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-isopropoxy-5-methoxy-benzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.